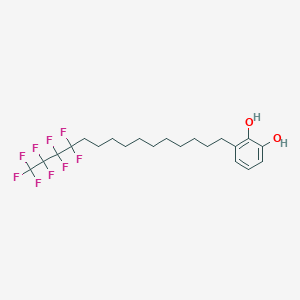![molecular formula C20H22ClN3O2 B236831 N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as CMAP, is a synthetic compound that has gained significant attention in the scientific community for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of CMAP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. CMAP has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and phosphodiesterases, which are involved in cancer and inflammation, respectively. CMAP has also been shown to activate the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CMAP has been shown to have various biochemical and physiological effects. In cancer research, CMAP has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, CMAP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B. In neurological disorder research, CMAP has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using CMAP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad range of potential applications in various disease models. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Future Directions
Future research on CMAP should focus on further elucidating its mechanism of action and optimizing its use in therapeutic applications. One direction could be to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Another direction could be to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
Conclusion:
In conclusion, CMAP is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects that make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its use in therapeutic applications.
Synthesis Methods
The synthesis of CMAP involves the reaction of 3-chloro-4-nitroaniline with 2-methylbenzoyl chloride in the presence of sodium bicarbonate. The resulting intermediate is then reacted with piperazine to form CMAP. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
Scientific Research Applications
CMAP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CMAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that CMAP can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B. In neurological disorder research, CMAP has been shown to have neuroprotective effects and improve cognitive function.
properties
Product Name |
N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
Molecular Formula |
C20H22ClN3O2 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-5-3-4-6-17(14)20(26)24-11-9-23(10-12-24)19-8-7-16(13-18(19)21)22-15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,25) |
InChI Key |
TUYKWANNDYVKKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)